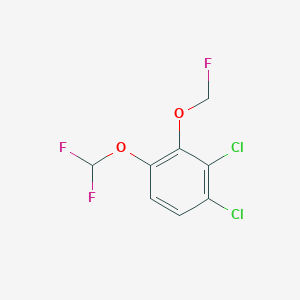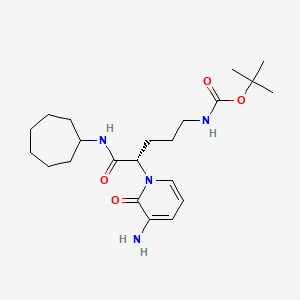
(S)-Tert-butyl (4-(3-amino-2-oxopyridin-1(2H)-YL)-5-(cycloheptylamino)-5-oxopentyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Tert-butyl (4-(3-amino-2-oxopyridin-1(2H)-YL)-5-(cycloheptylamino)-5-oxopentyl)carbamate is a synthetic organic compound that belongs to the class of carbamates Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl (4-(3-amino-2-oxopyridin-1(2H)-YL)-5-(cycloheptylamino)-5-oxopentyl)carbamate typically involves multi-step organic reactions. The key steps may include:
Formation of the pyridinone ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the amino group: Amination reactions using reagents like ammonia or amines.
Formation of the carbamate group: This can be done by reacting the amine with tert-butyl chloroformate.
Coupling reactions: To attach the cycloheptylamino and other substituents to the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or pyridinone groups.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the oxo groups to hydroxyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace substituents on the pyridinone ring or the carbamate group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, amines, alcohols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (S)-Tert-butyl (4-(3-amino-2-oxopyridin-1(2H)-YL)-5-(cycloheptylamino)-5-oxopentyl)carbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential as a drug candidate. Its structural features suggest it could interact with biological targets, such as enzymes or receptors, making it a potential lead compound for drug discovery.
Industry
In industry, carbamates are often used as intermediates in the production of pesticides, herbicides, and pharmaceuticals. This compound could be explored for similar applications.
Mechanism of Action
The mechanism of action of (S)-Tert-butyl (4-(3-amino-2-oxopyridin-1(2H)-YL)-5-(cycloheptylamino)-5-oxopentyl)carbamate would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor modulation: It could act as an agonist or antagonist at specific receptors.
Pathway interference: The compound may interfere with biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Carbaryl: A widely used insecticide with a carbamate structure.
Physostigmine: A medicinal compound used to treat glaucoma and myasthenia gravis.
Rivastigmine: A drug used to treat Alzheimer’s disease.
Uniqueness
(S)-Tert-butyl (4-(3-amino-2-oxopyridin-1(2H)-YL)-5-(cycloheptylamino)-5-oxopentyl)carbamate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness may confer specific biological activities or chemical reactivity that distinguishes it from other carbamates.
Properties
Molecular Formula |
C22H36N4O4 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
tert-butyl N-[(4S)-4-(3-amino-2-oxopyridin-1-yl)-5-(cycloheptylamino)-5-oxopentyl]carbamate |
InChI |
InChI=1S/C22H36N4O4/c1-22(2,3)30-21(29)24-14-8-13-18(26-15-9-12-17(23)20(26)28)19(27)25-16-10-6-4-5-7-11-16/h9,12,15-16,18H,4-8,10-11,13-14,23H2,1-3H3,(H,24,29)(H,25,27)/t18-/m0/s1 |
InChI Key |
KXOZWLYXJFOAMD-SFHVURJKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@@H](C(=O)NC1CCCCCC1)N2C=CC=C(C2=O)N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)NC1CCCCCC1)N2C=CC=C(C2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


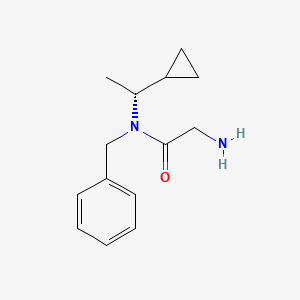
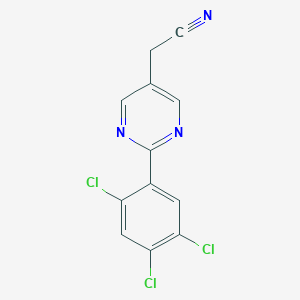
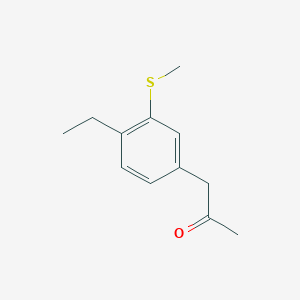
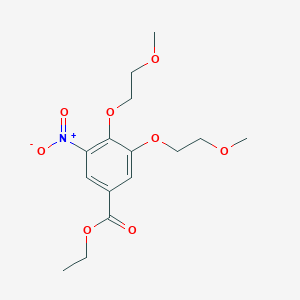

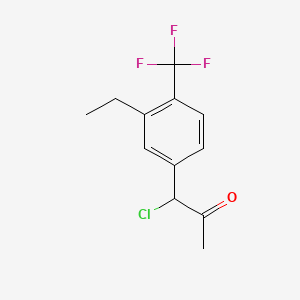
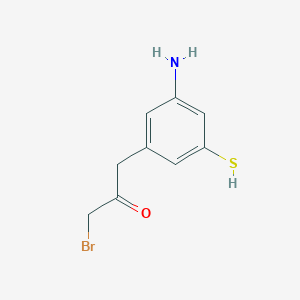
![Tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate hemioxalate](/img/structure/B14045575.png)
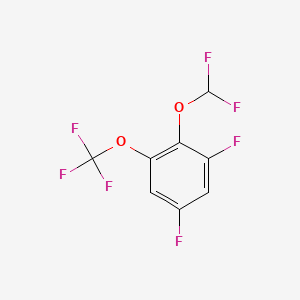

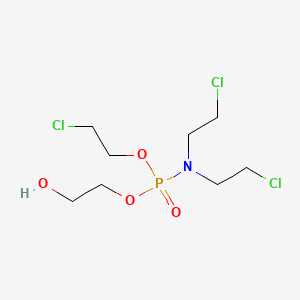
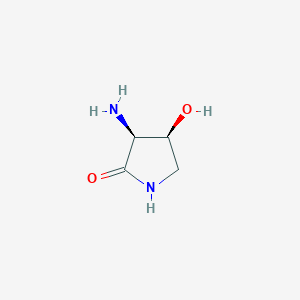
![5-Methylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B14045617.png)
